molecular formula C10H9BrO B3349634 2-Bromo-6-methyl-1-indanone CAS No. 22836-94-8

2-Bromo-6-methyl-1-indanone

Cat. No.: B3349634
CAS No.: 22836-94-8
M. Wt: 225.08 g/mol
InChI Key: NHDCLCZJTVWDPI-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-1-indanone is a versatile 1-indanone derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. The 1-indanone core is a privileged structural motif found in numerous natural products and bioactive molecules . This compound is particularly valuable for constructing fused and spirocyclic frameworks through various annulation reactions, which are strategies used to create complex polycyclic structures relevant in drug discovery . Researchers utilize such brominated indanones in metal-catalyzed cross-coupling reactions and as substrates in cyclization processes like the Nazarov reaction to develop new chemical entities . The structural features of 1-indanone derivatives make them applicable in the synthesis of compounds with potential antiviral, anti-inflammatory, and anticancer activities . This product is intended for research purposes as a building block and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-3-7-5-9(11)10(12)8(7)4-6/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCLCZJTVWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(C2=O)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450499
Record name 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22836-94-8
Record name 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Indanone Core

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on the 2-Bromo-6-methyl-1-indanone core is controlled by the directing effects of the two existing substituents: the methyl group at C-6 and the acyl group (the ketone part of the five-membered ring). masterorganicchemistry.comleah4sci.com

Activating and Deactivating Effects: The methyl group is an activating group, meaning it increases the rate of EAS by donating electron density to the ring through an inductive effect. wikipedia.org Conversely, the acyl group is a deactivating group, as it withdraws electron density from the ring via resonance, making the ring less nucleophilic. libretexts.org

Directing Effects: Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. organicchemistrytutor.compressbooks.pub

The methyl group at C-6 directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-3, which is part of the fused ring and not available for substitution).

The acyl group directs incoming electrophiles to its meta positions (C-5 and C-7).

Since both substituents direct to the same positions (C-5 and C-7), the outcome of an EAS reaction will depend on the reaction conditions and the nature of the electrophile. The activating effect of the methyl group will likely make the C-5 and C-7 positions the most favorable for substitution. Steric hindrance could potentially lead to a preference for substitution at the C-5 position over the more hindered C-7 position. Common EAS reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts reactions. youtube.commasterorganicchemistry.com

Nucleophilic Additions and Substitutions at the Carbonyl Group

The carbonyl group at the C-1 position features an electrophilic carbon atom, making it a prime target for attack by nucleophiles. These reactions are characteristic of ketones and typically involve the addition of a nucleophile to the C=O double bond. ncert.nic.in

The initial attack by a nucleophile breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated during workup to yield an alcohol. Aldehydes are generally more reactive in nucleophilic additions than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

Key reactions at the carbonyl group include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, forming 2-bromo-6-methyl-1-indanol.

Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), add to the carbonyl to form tertiary alcohols after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.in

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene (a C=C double bond).

Condensation Reactions: Reaction with primary amines (R-NH₂) can form imines, while reaction with secondary amines (R₂NH) can lead to the formation of enamines. These are examples of nucleophilic addition followed by an elimination (dehydration) step. ncert.nic.in

Reactions at the α-Bromo Position (C-2)

The C-2 position is highly activated towards several types of reactions due to the presence of the bromine atom, a good leaving group, and the adjacent electron-withdrawing carbonyl group, which stabilizes intermediates. nih.gov

Substitution Reactions (e.g., nucleophilic displacement)

The bromine atom at the α-carbon can be readily displaced by a variety of nucleophiles through an Sₙ2 mechanism. jove.com The electron-withdrawing effect of the carbonyl group increases the electrophilicity of the α-carbon, facilitating the attack. nih.gov However, strongly basic nucleophiles may favor elimination or enolate formation instead. jove.com

Table 1: Examples of Nucleophilic Substitution at C-2
NucleophileReagent ExampleProduct Type
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)2-azido-6-methyl-1-indanone
Cyanide (CN⁻)Sodium cyanide (NaCN)6-methyl-1-oxo-indane-2-carbonitrile
Thiolate (RS⁻)Sodium thiomethoxide (NaSMe)6-methyl-2-(methylthio)-1-indanone
Amine (RNH₂)Aniline2-(phenylamino)-6-methyl-1-indanone

Elimination Reactions

In the presence of a non-nucleophilic or sterically hindered base, this compound can undergo dehydrobromination (the elimination of HBr) to form an α,β-unsaturated ketone. libretexts.org This reaction typically proceeds through an E2 mechanism, where the base removes a proton from the C-3 position simultaneously as the bromide ion leaves from C-2. The product of this reaction is 6-methyl-1-indenone, a conjugated system. Sterically hindered bases like pyridine (B92270) are often used to promote elimination over substitution. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for further derivatization)

While the Suzuki-Miyaura coupling traditionally involves aryl or vinyl halides, modern advancements have enabled cross-coupling reactions at sp³-hybridized carbon centers, including α-positions of ketones. A more common approach for the arylation at the α-position of a ketone is the palladium-catalyzed α-arylation of ketones (e.g., the Buchwald-Hartwig amination variant for C-C bond formation). nih.govacs.org

This reaction typically involves generating a ketone enolate in the presence of a palladium catalyst and an aryl halide. nih.gov The catalytic cycle couples the enolate with the aryl group to form a new carbon-carbon bond at the α-position. This method allows for the synthesis of 2-aryl-6-methyl-1-indanones. Although not a direct Suzuki-Miyaura coupling of the α-bromo compound itself, it achieves the same synthetic outcome of α-functionalization. Direct coupling of the α-bromo ketone with organoboron compounds can be challenging and may require specialized catalytic systems. researchgate.net

Reactions at the Methyl Group (C-6)

The methyl group attached to the aromatic ring is a benzylic position and can undergo specific reactions, most notably free-radical halogenation.

Free-Radical Bromination: Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light), the methyl group can be selectively halogenated to form 6-(bromomethyl)-2-bromo-1-indanone. byjus.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. byjus.comucsb.edu The resulting benzylic bromide is a versatile intermediate, itself susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups at this position.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. thieme-connect.dersc.org However, these harsh conditions may also affect other parts of the molecule, potentially leading to cleavage of the indanone ring or other undesired side reactions. Milder and more selective reagents may be required to achieve this transformation cleanly. thieme-connect.de

Functionalization of the Alkyl Group

The methyl group at the 6-position of the indanone ring is a site for functionalization, primarily through reactions characteristic of benzylic positions. The proximity to the aromatic ring stabilizes radical and cationic intermediates, facilitating transformations that would not readily occur on a simple alkyl group.

One of the most common transformations is benzylic bromination , which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a free radical mechanism, where the stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring. chemistrysteps.com The resulting 6-(bromomethyl)-2-bromo-1-indanone can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.

Another potential functionalization is the oxidation of the methyl group . Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.com Milder and more selective methods can also be employed to achieve partial oxidation to the aldehyde or alcohol stage. For instance, the use of chromyl chloride (CrO2Cl2) can convert the methyl group to an aldehyde via an Etard reaction. ncert.nic.in

Reaction Type Reagents and Conditions Product Notes
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), heat/light2-Bromo-6-(bromomethyl)-1-indanoneProceeds via a free-radical mechanism.
Benzylic OxidationStrong oxidizing agent (e.g., KMnO4, H2CrO4)2-Bromo-1-oxo-2,3-dihydro-1H-indene-6-carboxylic acidHarsh conditions may affect other parts of the molecule.
Partial OxidationChromyl chloride (CrO2Cl2) followed by hydrolysis2-Bromo-1-oxo-2,3-dihydro-1H-indene-6-carbaldehydeEtard reaction conditions.

Oxidative Transformations

The indanone core of this compound can undergo various oxidative transformations. The presence of the α-bromo substituent can influence the outcome of these reactions.

One potential transformation is oxidative cleavage . α-Halo ketones are known to undergo cleavage under certain oxidative conditions. For example, reaction with superoxide (B77818) has been shown to result in the oxidative cleavage of α-halo ketones, leading to the formation of carboxylic acid derivatives.

Furthermore, the aromatic ring can be subject to oxidative dearomatization . While challenging, this process can lead to the formation of highly functionalized, non-aromatic cyclic systems. Hypervalent iodine reagents have been used for the oxidative dearomatization of phenols, and similar reactivity could potentially be explored for indanone systems under specific conditions. rsc.orgorganic-chemistry.orgnih.gov

The methyl group on the aromatic ring can also direct oxidation. The oxidation of aryl methyl ketones to arylglyoxals can be achieved using reagents like copper(II) chloride in DMSO. niscpr.res.in This suggests that under controlled conditions, the 6-methyl group could be oxidized.

Reaction Type Reagents and Conditions Potential Product(s) Notes
Oxidative CleavageSuperoxideCarboxylic acid derivativesCleavage of the C-C bond adjacent to the carbonyl group.
Oxidative DearomatizationHypervalent iodine reagentsSpirocyclic or other non-aromatic productsHighly dependent on substrate and reaction conditions.
Oxidation of Methyl GroupCuCl2, DMSO2-Bromo-6-glyoxalyl-1-indanoneAnalogous to the oxidation of other aryl methyl ketones.

Rearrangement Reactions and Ring Expansions

The α-bromo ketone functionality in this compound makes it a prime candidate for base-induced rearrangement reactions, most notably the Favorskii rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base, leading to a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.comyoutube.com

In the case of this compound, which has an enolizable proton at the α'-position (C3), the classical Favorskii rearrangement would proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org Treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, would lead to the formation of a 5-methyl-indan-1-carboxylic acid derivative. The regioselectivity of the cyclopropanone ring opening is generally governed by the formation of the more stable carbanion. youtube.com

However, if the α'-position were to be substituted, the reaction would proceed via a quasi-Favorskii rearrangement . This mechanism does not involve a cyclopropanone intermediate but instead proceeds through a semibenzilic acid-type rearrangement. wikipedia.org

Ring expansion reactions of indanones have also been reported, although these typically start from the parent indanone rather than the α-bromo derivative. For example, rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C-C bond of the indanone can lead to benzocycloheptenone skeletons. rsc.org While not a direct reaction of this compound, subsequent bromination of the expanded ring system could be a viable synthetic route.

Reaction Type Reagents and Conditions Expected Product Mechanism
Favorskii RearrangementBase (e.g., NaOH, NaOR)5-Methylindane-1-carboxylic acid (or ester)Formation of a cyclopropanone intermediate.
Quasi-Favorskii RearrangementBase (e.g., NaOH, NaOR)(Not directly applicable unless C3 is substituted)Semibenzilic acid-type rearrangement.

Annulation Reactions for Fused and Spirocyclic Frameworks

This compound is a valuable building block for the construction of more complex molecular architectures, including fused carbocyclic and heterocyclic systems, as well as spirocyclic compounds. The α-bromo ketone moiety serves as a key reactive site for these annulation reactions.

Formation of Fused Carbocycles

The indanone skeleton can be elaborated to form fused carbocyclic systems through various cyclization strategies. While many examples start from 1-indanone (B140024) itself, the α-bromo functionality in this compound can be exploited for specific annulation pathways.

For instance, reactions involving the enolate of the indanone can be used to form new carbon-carbon bonds. Subsequent intramolecular reactions can then lead to the formation of a new ring. Although the α-bromo substituent complicates direct enolate formation at C2, reactions at the α'-position (C3) are possible.

A review on annulation reactions of 1-indanones highlights several methods for constructing fused carbocycles, such as indeno-fused systems and benzannulated carbocycles via ring expansion. rsc.org While these examples often utilize modified indanones, the principles can be adapted. For example, a Reformatsky-type reaction with the carbonyl group followed by cyclization could be a potential route.

Synthesis of Fused Heterocycles

The α-bromo ketone unit is particularly well-suited for the synthesis of fused heterocyclic systems, often through condensation reactions with binucleophilic reagents.

A classic example is the Hantzsch thiazole (B1198619) synthesis , where an α-halo ketone reacts with a thioamide to form a thiazole ring. rsc.org In the case of this compound, reaction with a thioamide would yield an indeno[1,2-d]thiazole derivative. This reaction proceeds by initial S-alkylation of the thioamide by the α-bromo ketone, followed by cyclization and dehydration.

Similarly, reaction with other binucleophiles can lead to a variety of fused heterocycles:

Indeno[1,2-b]quinoxalines can be synthesized by the condensation of this compound with o-phenylenediamines. rsc.org

Indeno[1,2-b]pyridines can be formed through multicomponent reactions involving the indanone, an aldehyde, an active methylene (B1212753) compound, and ammonia (B1221849) or an ammonium (B1175870) salt. rsc.org

The formation of spirocyclic heterocycles is also a significant transformation pathway. These reactions often involve an initial reaction at the carbonyl group or the α-carbon, followed by a cyclization that incorporates the indanone ring into the spiro system. For example, reaction with thiourea (B124793) could potentially lead to spiro-thiazolidinone derivatives.

Heterocycle Type Reagents and Conditions Fused/Spiro System General Reaction Name
ThiazoleThioamideIndeno[1,2-d]thiazoleHantzsch Thiazole Synthesis
Quinoxalineo-PhenylenediamineIndeno[1,2-b]quinoxalineCondensation Reaction
PyridineAldehyde, active methylene compound, NH4OAcIndeno[1,2-b]pyridineMulticomponent Reaction
Spiro-thiazolidinoneThioureaSpiro[indane-2,5'-thiazolidinone]Spirocyclization

Derivatives and Analogues of 2 Bromo 6 Methyl 1 Indanone

Design Principles for Structural Modification

The structural modification of 2-Bromo-6-methyl-1-indanone is guided by several key design principles aimed at exploring structure-activity relationships for various biological targets. Indanone derivatives, in general, are recognized as privileged structures in drug discovery, with applications as inhibitors of enzymes such as acetylcholinesterase. The design of novel analogues often involves modifying the indanone core to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies for the structural modification of the this compound framework include:

Substitution at the C-2 Position: The bromine atom at the C-2 position is a versatile handle for introducing a wide range of functional groups. As a good leaving group, it can be displaced by various nucleophiles to introduce new substituents. This allows for the exploration of how different groups at this position affect the molecule's interaction with biological targets.

Modification of the Aromatic Ring: The 6-methyl group influences the electronic properties of the aromatic ring and can be a site for further functionalization. Additionally, other positions on the aromatic ring can be substituted to modulate the molecule's lipophilicity, electronic nature, and steric profile.

Annulation Strategies: The indanone core can be used as a building block to construct more complex fused and spirocyclic frameworks. nih.gov These modifications can lead to significant changes in the three-dimensional shape of the molecule, potentially leading to novel biological activities. nih.gov

A series of novel indanone derivatives have been designed and synthesized as potential agents for Alzheimer's disease, demonstrating the therapeutic potential of this class of compounds. nih.gov

Synthesis of C-2 Substituted Indanone Derivatives

The C-2 position of the indanone ring is a primary site for introducing structural diversity. Starting from 6-methyl-1-indanone (B1306188), the C-2 position can be readily functionalized.

One common approach is the α-alkylation of the corresponding enolate. Base-mediated deprotonation of 6-methyl-1-indanone generates an enolate that can react with various electrophiles. For instance, a Heck-reduction–cyclization–alkylation (HRCA) methodology has been utilized to produce 2-substituted 1-indanones under mild conditions. researchgate.net

Another significant method for C-2 substitution is the Knoevenagel condensation. The reaction of a 1-indanone (B140024) with an aromatic aldehyde in the presence of a base leads to the formation of a 2-benzylidene-1-indanone. journals.co.za These derivatives can be further modified, for example, through hydrogenation of the exocyclic double bond to yield 2-benzyl-1-indanones. journals.co.za

In the case of this compound, the bromine atom can be substituted by a variety of nucleophiles. For example, cyanation of 2-bromo-4-chloro-1-indanone has been reported, followed by reduction to yield the corresponding aminomethyl derivative. scielo.org.zaresearchgate.net This highlights the utility of the C-2 bromo substituent as a precursor for other functional groups.

Reaction Type Reagents Product Type Reference
AlkylationBase, Electrophile2-Alkyl-1-indanone researchgate.net
Knoevenagel CondensationAromatic aldehyde, Base2-Benzylidene-1-indanone journals.co.za
Nucleophilic SubstitutionNucleophile (e.g., CN-)2-Substituted-1-indanone scielo.org.zaresearchgate.net

Synthesis of C-6 Substituted Indanone Derivatives

Modification at the C-6 position of the indanone ring system is typically achieved by starting with a precursor that already contains the desired substituent on the aromatic ring prior to the cyclization step that forms the indanone. The Friedel-Crafts reaction is a cornerstone in the synthesis of substituted indanones. nih.gov

For instance, the synthesis of 6-methyl-1-indanone can be accomplished through the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid. researchgate.net This general strategy can be extended to a wide range of C-6 substituted indanones by using the appropriately substituted 3-phenylpropanoic acid derivative. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions. d-nb.info

Further derivatization of the 6-methyl group itself on a pre-formed this compound ring is also a possibility, for example, through free-radical halogenation at the benzylic position, followed by nucleophilic substitution.

Starting Material Reaction Product Reference
3-(m-tolyl)propanoic acidIntramolecular Friedel-Crafts acylation6-methyl-1-indanone researchgate.net
Substituted 3-phenylpropanoic acidIntramolecular Friedel-Crafts acylationSubstituted 1-indanone nih.govd-nb.info

Development of Polybrominated Indanone Analogues

The indanone scaffold can undergo further bromination to yield polybrominated derivatives. The regioselectivity of these reactions is highly dependent on the reaction conditions and the existing substituents on the indanone ring. nih.govresearchgate.net

Bromination of 1-indanone derivatives can occur at the α-position to the carbonyl group (C-2) and on the aromatic ring. For example, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature results in the formation of the corresponding 2,4-dibromo compound. nih.gov In contrast, reacting the same starting material with bromine in the presence of a base like potassium carbonate at low temperatures can lead to monobromination at the C-4 position. nih.gov

Furthermore, α,α-dibromination at the C-2 position is also possible. The reaction of 1-indanone under certain basic conditions can lead to the formation of 2,2-dibromoindan-1-one. nih.gov The photochemical bromination of 2-methyl indanone with an excess of bromine has been shown to produce tribrominated and dibrominated indanone derivatives. tubitak.gov.tr These findings suggest that this compound could potentially be converted to various polybrominated analogues, including those with additional bromine atoms on the aromatic ring or a second bromine at the C-2 position.

Substrate Conditions Product Reference
5,6-dimethoxyindan-1-oneBr2, Acetic Acid, RT2,4-dibromo-5,6-dimethoxyindan-1-one nih.gov
5,6-dimethoxyindan-1-oneBr2, K2CO3, ~0°C4-bromo-5,6-dimethoxyindan-1-one nih.gov
1-indanoneKOH conditions, RT2,2-dibromoindan-1-one nih.gov
2-methyl indanonePhotochemical bromination, 4 equiv. Br2Tribromo and dibromo indanones tubitak.gov.tr

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral indanone derivatives is of significant interest, particularly for applications in pharmacology where enantiomers can exhibit different biological activities. Chiral derivatives of this compound can be envisioned through several synthetic strategies.

One approach involves the asymmetric functionalization of indanone-derived β-ketoesters. For example, a palladium-catalyzed asymmetric allenylic alkylation has been used to construct 1,3-stereocenters with both allenyl axial and central chirality in high yield and with excellent enantioselectivity. d-nb.info

Another strategy involves the stereoselective synthesis of chiral indanone scaffolds from acyclic precursors. For instance, chiral indanone scaffolds have been synthesized from symmetrical enone compounds in a diastereoselective manner. nih.gov

Furthermore, the creation of a chiral center at a carbon atom bearing a bromine, such as the C-2 position in this compound, is a synthetic challenge. The development of catalytic, highly enantioselective Henry reactions to produce 2-bromo-2-nitroalkan-1-ols demonstrates that such transformations are feasible. researchgate.net This suggests that asymmetric bromination of 6-methyl-1-indanone or stereoselective reactions on this compound could potentially lead to enantioenriched chiral derivatives.

Method Key Features Outcome Reference
Pd-catalyzed asymmetric allenylic alkylationUse of indanone-derived β-ketoestersConstruction of 1,3-stereocenters with axial and central chirality d-nb.info
Diastereoselective cyclizationFrom symmetrical enone compoundsSynthesis of chiral indanone scaffolds nih.gov
Asymmetric Henry ReactionCatalytic, enantioselectiveSynthesis of chiral 2-bromo-2-nitroalkan-1-ols researchgate.net

Mechanistic Investigations

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of 2-Bromo-6-methyl-1-indanone can be logically approached as a two-stage process: first, the construction of the 6-methyl-1-indanone (B1306188) skeleton, followed by selective bromination at the C-2 position. The primary methods for forming the indanone ring system include intramolecular Friedel-Crafts reactions and Nazarov cyclizations. d-nb.infobeilstein-journals.org

The subsequent α-bromination is a classic ketone transformation that proceeds via distinct intermediates depending on the reaction conditions (acidic or basic). nih.govwikipedia.org

Catalysts and reagents play a pivotal role in directing the course of the synthesis, activating substrates, and controlling selectivity.

Synthesis of the 6-methyl-1-indanone Core:

Friedel-Crafts Acylation/Alkylation: This is a powerful method for forming the indanone ring. orgsyn.org The reaction typically involves a substituted aromatic compound (like toluene) and a three-carbon acylating agent. Strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or Brønsted acids like polyphosphoric acid (PPA) are indispensable. d-nb.infogoogle.com The catalyst's primary function is to generate a highly reactive electrophile, usually an acylium ion, from the acylating agent (e.g., 3-chloropropionyl chloride). nih.gov This electrophile then attacks the electron-rich aromatic ring. The catalyst also facilitates the final intramolecular ring-closing step. The concentration of PPA has been shown to influence the regioselectivity of the cyclization, determining the final position of substituents on the aromatic ring. d-nb.info

Nazarov Cyclization: This method involves the acid-catalyzed electrocyclization of a divinyl ketone precursor. organic-chemistry.orgresearchgate.net Both Brønsted and Lewis acids can be used. The catalyst activates the substrate by coordinating to the carbonyl oxygen, which promotes the key 4π-electron conrotatory electrocyclic ring closure. organic-chemistry.org Copper(II) triflate (Cu(OTf)₂) is an example of a Lewis acid used to catalyze such transformations. beilstein-journals.org

α-Bromination of 6-methyl-1-indanone:

Acidic Conditions: In the presence of an acid catalyst, such as acetic acid (AcOH), the reaction with molecular bromine (Br₂) is facilitated. masterorganicchemistry.comlibretexts.org The acid's role is to catalyze the keto-enol tautomerism, converting the ketone into its more nucleophilic enol form, which is the active species in the reaction. masterorganicchemistry.comlibretexts.org

Basic Conditions: Under basic conditions (e.g., using potassium hydroxide (B78521), KOH), the base deprotonates the α-carbon to form a highly nucleophilic enolate anion. nih.govwikipedia.org This enolate then readily attacks the electrophilic bromine. Successive halogenations are often faster in basic solutions because the inductive effect of the first halogen increases the acidity of the remaining α-hydrogens. wikipedia.org

Table 1: Summary of Catalysts and Reagents in Synthesis Pathways

Synthesis Stage Pathway Catalyst/Reagent Role
Indanone Core Synthesis Friedel-Crafts AlCl₃, PPA, Sc(OTf)₃ Lewis/Brønsted acid; generates acylium ion, promotes cyclization. d-nb.infogoogle.comresearchgate.net
Nazarov Cyclization H⁺ (Brønsted), Cu(OTf)₂ (Lewis) Activates carbonyl group, facilitates 4π electrocyclization. beilstein-journals.orgorganic-chemistry.org
α-Bromination Acid-Catalyzed H⁺ (e.g., from AcOH) Catalyzes keto-enol tautomerization to form the nucleophilic enol. masterorganicchemistry.comlibretexts.org
Base-Promoted OH⁻, CO₃²⁻ Deprotonates α-carbon to form the strongly nucleophilic enolate. nih.gov

Identification of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification of transient species or intermediates that are formed along the reaction coordinate.

Friedel-Crafts Pathway: The mechanism proceeds through well-established intermediates. The first is the acylium ion (R-C≡O⁺), formed by the interaction of the acylating agent with the Lewis acid catalyst. nih.gov This highly electrophilic species is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. Subsequent intramolecular cyclization leads to the indanone product.

Nazarov Cyclization Pathway: The key mechanistic intermediate in the Nazarov cyclization is a pentadienylic cation (specifically an oxyallyl cation). organic-chemistry.orgresearchgate.net This intermediate is generated after the acid-activated divinyl ketone undergoes a conrotatory 4π electrocyclization. The subsequent elimination of a proton from this cation yields the final cyclopentenone product. organic-chemistry.org

α-Bromination Pathway: The nature of the reactive intermediate in the bromination of the 6-methyl-1-indanone precursor is dependent on the pH of the medium.

Under acidic catalysis, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org Kinetic studies of ketone halogenation show that the reaction rate is dependent on the ketone and acid concentrations but independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step. libretexts.orgpressbooks.pubpearson.comopenstax.org

Under basic conditions, the intermediate is the corresponding enolate anion. nih.govwikipedia.org The enolate is a more powerful nucleophile than the enol, and its formation is often rapid.

Table 2: Key Intermediates in Synthesis Pathways

Pathway Key Intermediate(s) Description
Friedel-Crafts Acylium Ion, Sigma Complex Highly reactive electrophile and resonance-stabilized carbocation. nih.gov
Nazarov Cyclization Pentadienylic (Oxyallyl) Cation Formed via 4π conrotatory electrocyclic ring closure. organic-chemistry.orgresearchgate.net
α-Bromination (Acidic) Enol Nucleophilic tautomer of the ketone; its formation is rate-determining. libretexts.orgopenstax.org
α-Bromination (Basic) Enolate Highly nucleophilic anion formed by deprotonation of the α-carbon. nih.govwikipedia.org

Mechanistic Aspects of Reactivity and Transformation Pathways

This compound, as an α-bromo ketone, is a versatile synthetic intermediate. Its reactivity is dominated by the interplay between the electrophilic carbonyl carbon, the acidic protons on the C-3 carbon, and the C-2 carbon bearing a good leaving group (bromide). Reactions can be directed at either the carbonyl group or the α-carbon, often with high degrees of selectivity. rsc.org

Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.com

Regioselectivity:

Synthesis: The formation of the 6-methyl-1-indanone precursor via a Friedel-Crafts reaction on a toluene (B28343) derivative is subject to regiochemical control based on the directing effects of the methyl group. The subsequent α-bromination of 6-methyl-1-indanone occurs regioselectively at the C-2 position. Under acid-catalyzed conditions, halogenation of unsymmetrical ketones typically occurs at the more substituted α-carbon, as this proceeds through the more thermodynamically stable, more substituted enol intermediate. wikipedia.orgpressbooks.pub In the case of 6-methyl-1-indanone, the C-2 position is favored for bromination over the C-7a bridgehead position.

Reactivity: Subsequent reactions of this compound, such as elimination, are also regioselective. Base-induced dehydrobromination will selectively form a double bond between C-2 and C-3, leading to the α,β-unsaturated 6-methyl-1-indenone, as this is the only possible outcome for elimination. libretexts.orgpressbooks.pub

Stereoselectivity:

Synthesis: The C-2 carbon of 6-methyl-1-indanone is prochiral. The introduction of a bromine atom creates a new stereocenter. The α-bromination reaction via a planar enol or enolate intermediate allows for the attack of bromine from either face of the molecule. libretexts.org Therefore, unless a chiral catalyst or reagent is employed, the reaction will produce a racemic mixture of (R)- and (S)-2-Bromo-6-methyl-1-indanone.

Reactivity: The stereochemistry at the C-2 position can control the outcome of subsequent reactions. For example, an E2 elimination reaction requires a specific anti-periplanar geometry between the proton being removed and the leaving group. chemistrysteps.com Nucleophilic substitution via an Sₙ2 mechanism would proceed with inversion of configuration at the C-2 center. Many modern annulation reactions involving indanones are designed to be highly stereoselective, often using chiral catalysts to control the formation of multiple new stereocenters. rsc.orgscispace.com

Nazarov Cyclization: The rate-determining step is the conrotatory electrocyclization of the divinyl ketone. The transition state involves the cyclic, concerted movement of 4π electrons, as dictated by the Woodward-Hoffmann rules for thermal electrocyclic reactions.

α-Bromination: The rate-limiting step in acid-catalyzed bromination is the formation of the enol. pearson.comopenstax.org The transition state for this step involves the protonation of the carbonyl oxygen and the simultaneous removal of a proton from the α-carbon by a weak base (e.g., the solvent).

E2 Elimination: The transformation of this compound to an α,β-unsaturated ketone via an E2 mechanism proceeds through a single, concerted transition state. This transition state is characterized by the partial breaking of the C-H bond at C-3 and the C-Br bond at C-2, and the partial formation of the π-bond between C-2 and C-3. This process has a strict stereoelectronic requirement for the C-H and C-Br bonds to be anti-periplanar to allow for proper orbital overlap for the new π-bond formation. chemistrysteps.com

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Detailed Density Functional Theory (DFT) calculations, which would provide insights into the molecular geometry (bond lengths, bond angles), electronic structure, and properties of 2-Bromo-6-methyl-1-indanone, have not been identified in the surveyed literature.

Conformational Analysis

Specific studies on the conformational analysis of this compound, which would identify the most stable conformations and the energy barriers between them, are not available. While conformational analyses of other indanone derivatives have been performed, applying those results directly to this compound would be speculative.

HOMO-LUMO Energy Analysis and Electronic Transitions

Quantitative data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the nature of electronic transitions for this compound are not present in the located research articles. This information is crucial for understanding the compound's kinetic stability and chemical reactivity.

Reactivity Descriptors (e.g., MESP, Fukui functions)

While the concepts of Molecular Electrostatic Potential (MESP) and Fukui functions are well-established for predicting the reactive sites of molecules, specific calculations and analyses of these descriptors for this compound have not been published. Such studies would identify the electrophilic and nucleophilic centers within the molecule.

Computational Modeling of Reaction Mechanisms and Pathways

There is a lack of published research on the computational modeling of reaction mechanisms specifically involving this compound.

Energy Profiles of Reaction Pathways

Energy profiles detailing the thermodynamics and kinetics of reaction pathways for this compound have not been computationally investigated in the available literature.

Computational Prediction of Regioselectivity and Stereoselectivity

Specific computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are not documented.

Advanced Spectroscopic and Computational Analysis of this compound Still Awaited

A comprehensive search of scientific literature reveals a notable absence of published research specifically detailing the advanced spectroscopic and computational analysis of the chemical compound this compound. While experimental and theoretical spectroscopic studies, including vibrational analysis using methods like Fourier-transform infrared (FT-IR) and Raman spectroscopy combined with computational approaches such as Density Functional Theory (DFT), are crucial for understanding the molecular structure, bonding, and reactive properties of chemical compounds, such information is not publicly available for this compound.

Such studies provide valuable insights into the vibrational modes of a molecule, which are fundamental to its chemical identity and behavior. Computational spectroscopy, in particular, allows for the theoretical prediction of spectra, which, when compared with experimental data, can lead to a precise assignment of vibrational frequencies to specific molecular motions. This synergy between experimental and theoretical methods is a cornerstone of modern chemical analysis.

Despite the importance of these analytical techniques, no detailed research findings or data tables concerning the vibrational analysis and computational spectroscopy of this compound could be located. Consequently, a thorough and scientifically accurate article on this specific topic, as per the requested outline, cannot be generated at this time. Further experimental and computational research on this compound is required to fill this knowledge gap.

Applications in Advanced Organic Synthesis

2-Bromo-6-methyl-1-indanone as a Key Building Block for Complex Molecules

The indanone core is a prevalent motif in a variety of biologically active molecules and complex organic structures. The presence of a bromine atom at the 2-position and a methyl group at the 6-position of the 1-indanone (B140024) scaffold provides synthetic handles for a range of chemical transformations, making this compound a sought-after intermediate in the synthesis of intricate molecular targets.

The 1-indanone skeleton is a core structural component of the pterosins, a class of sesquiterpenoids first isolated from bracken fern (Pteridium aquilinum). These natural products have garnered significant interest due to their diverse biological activities. The synthesis of various pterosin analogues relies on the construction of a substituted indanone core, highlighting the importance of intermediates like this compound.

While a direct synthesis of pterosins using this compound is not extensively documented, the general synthetic strategies for pterosins often involve the elaboration of a pre-formed indanone ring. For instance, a practical synthesis of Pterosin A has been achieved through a multi-step process starting from the Friedel-Crafts acylation of 2-bromo-1,3-dimethylbenzene with 3-chloropropionyl chloride to form an indanone intermediate. beilstein-journals.org This underscores the utility of halogenated and methylated indanones in constructing the pterosin framework. The bromine atom in this compound can serve as a site for introducing further complexity through cross-coupling reactions or other nucleophilic substitutions, while the methyl group is a characteristic feature of many pterosins.

A versatile synthetic route to pterosins has been developed that commences with the Friedel–Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride, leading to a 1,3-indandione that is subsequently converted to the target pterosins. This further emphasizes the centrality of the indanone framework in the synthesis of this class of natural products.

Table 1: Examples of Indanone Intermediates in Pterosin Synthesis

Starting MaterialKey IntermediateTarget Natural Product
2-bromo-1,3-dimethylbenzeneSubstituted 1-indanonePterosin A beilstein-journals.org
Methyl ether of 2-(2,6-dimethylphenyl)ethanol1,3-IndandionePterosin C and other pterosins

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. They are of significant interest in materials science, organic electronics, and as environmental pollutants. The synthesis of complex and often non-planar PAHs can be achieved through various synthetic strategies, with the annulation of cyclic ketones being a powerful approach.

A methodology for the synthesis of fluorinated PAHs utilizes 1-indanone intermediates. beilstein-journals.org In this approach, substituted 3-arylpropionic acids are converted to their corresponding acid chlorides, which then undergo intramolecular Friedel–Crafts acylation to yield 1-indanones. beilstein-journals.org These indanones are subsequently cyclized using a Lewis acid to afford the target fluorinated PAHs. beilstein-journals.org

The structure of this compound makes it an attractive starting point for the synthesis of specific PAHs. The bromine atom can facilitate cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional aromatic rings. The ketone functionality can be used in various condensation and cyclization reactions to build the polycyclic system. The methyl group can also influence the electronic properties and solubility of the resulting PAH.

Table 2: General Strategy for PAH Synthesis via 1-Indanone Intermediates

Starting MaterialIntermediateReaction TypeProduct
Substituted 3-arylpropionic acids1-IndanonesIntramolecular Friedel-Crafts acylationFluorinated Polycyclic Aromatic Hydrocarbons beilstein-journals.org

Role in Material Science Applications (non-biological)

The inherent electronic and photophysical properties of the indanone core, coupled with the ability to introduce diverse functionalities, make indanone derivatives promising candidates for applications in material science. The bromine and methyl groups on this compound provide avenues for tuning these properties and incorporating the molecule into larger functional materials.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of OLEDs is highly dependent on the organic materials used in their construction, particularly their ability to transport charge and emit light efficiently. Indanone derivatives have been explored as components of organic functional materials, including those used in OLEDs. rsc.org

The indanone moiety can serve as a rigid scaffold to which electronically active groups can be attached. The electron-withdrawing nature of the carbonyl group can influence the electronic properties of the molecule, potentially leading to materials with desirable electron-transporting characteristics. While specific studies on this compound in OLEDs are not widely reported, its structure suggests potential as a precursor. The bromine atom can be readily converted to other functional groups through well-established cross-coupling chemistry, allowing for the attachment of chromophores or charge-transporting moieties. The methyl group can enhance solubility and influence the morphology of thin films, which are critical factors in device performance.

The development of new polymers and dyes with tailored properties is a continuous pursuit in material science. The indanone structure can be incorporated into polymer backbones or used as a core for the synthesis of novel dyes.

The reactivity of the bromine atom in this compound makes it a suitable monomer for polymerization reactions, such as Suzuki or Heck polycondensation, to form conjugated polymers. These polymers could exhibit interesting optical and electronic properties for applications in organic electronics.

In the realm of dyes, indane-1,3-dione derivatives have been utilized in the synthesis of "push-pull" dyes. nih.gov These dyes possess an electron-donating group and an electron-accepting group, leading to intramolecular charge transfer and interesting photophysical properties. The carbonyl group of the indanone can act as an electron-accepting moiety. By functionalizing the aromatic ring of this compound with an electron-donating group (potentially through substitution of the bromine atom), it is conceivable to create novel dyes with tunable absorption and emission characteristics.

Table 3: Potential Applications of this compound in Material Science

Application AreaPotential Role of this compoundKey Functional Groups
Organic Electronic Materials (OLEDs)Precursor for electron-transporting materials or hostsBromine (for functionalization), Indanone core (scaffold)
Novel PolymersMonomer for conjugated polymersBromine (for polymerization)
Novel DyesCore structure for push-pull dyesIndanone carbonyl (acceptor), Bromine (site for donor attachment)

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The conventional synthesis of indanones and their subsequent halogenation often involves harsh reagents and conditions that are not environmentally benign. guidechem.com For instance, the cyclization to form the indanone ring frequently relies on strong acids like polyphosphoric or trifluoroacetic acid. guidechem.combeilstein-journals.org Similarly, α-bromination has traditionally used molecular bromine, which poses significant handling and safety risks. mdpi.com Future research should prioritize the development of greener and more efficient synthetic routes.

Key areas of focus include:

Photocatalysis: Recent advancements have demonstrated the synthesis of indanones through photochemical C-H annulation of aromatic aldehydes and terminal alkynes. acs.org This approach avoids the need for pre-functionalized substrates and multiple redox steps, offering a more sustainable pathway to the indanone core. acs.org

Green Brominating Agents: Research into alternatives for molecular bromine is crucial. Systems such as ammonium (B1175870) bromide with an oxidant like Oxone®, or an H₂O₂-HBr system, provide safer and more environmentally friendly methods for the α-bromination of ketones. mdpi.comresearchgate.netrsc.org Electrochemical methods that generate the brominating species in situ also represent a promising avenue for reducing chemical waste and improving safety. mdpi.com

One-Pot Syntheses: Combining the indanone formation and subsequent bromination into a single, one-pot procedure would significantly improve efficiency by reducing intermediate isolation and purification steps. Future work could explore tandem reactions where the indanone is generated and immediately trapped by a brominating agent in the same reaction vessel.

Methodology Traditional Approach Proposed Sustainable Alternative Key Benefits
Indanone Synthesis Friedel-Crafts cyclization with strong acids (e.g., PPA, TFA) guidechem.combeilstein-journals.orgPhotocatalytic C-H annulation acs.orgAvoids harsh acids, reduces waste, uses simple precursors. acs.org
α-Bromination Molecular Bromine (Br₂) mdpi.comH₂O₂-HBr system, NH₄Br/Oxone®, Electrochemical methods mdpi.comresearchgate.netrsc.orgImproved safety, reduced toxicity, environmentally benign. rsc.org

Exploration of Novel Reactivity Patterns

As a polyvalent synthetic precursor, the reactivity of 2-Bromo-6-methyl-1-indanone is ripe for further exploration. organic-chemistry.org While its use in classical reactions like dehydrobromination to form α,β-unsaturated ketones is established, its potential in more complex transformations remains largely untapped. libretexts.org

Future investigations should include:

Annulation and Cyclization Reactions: The 1-indanone (B140024) core is a valuable substrate for constructing fused and spirocyclic frameworks. nih.gov The presence of the α-bromo group can be exploited to direct novel annulation strategies, potentially acting as a leaving group or a radical precursor to initiate cyclizations. Research into its use in multicomponent reactions could lead to the rapid assembly of complex polycyclic structures. nih.gov

Cross-Coupling Reactions: The C-Br bond at the α-position could be activated for various transition-metal-catalyzed cross-coupling reactions. This would enable the introduction of a wide array of substituents (aryl, alkyl, etc.) at the 2-position, providing access to a diverse library of novel indanone derivatives that are otherwise difficult to synthesize.

Radical Chemistry: The α-bromo ketone motif is an excellent precursor for radical generation. Exploring its participation in radical addition or cyclization reactions could unlock new pathways for functionalizing the indanone scaffold. For example, a three-component radical cyclization/haloazidation has been developed for enynones to synthesize 1-indanones, suggesting a precedent for such reactivity. researchgate.net

Computational Design of New Derivatives with Tuned Chemical Properties

Computational chemistry offers powerful tools for the rational design of novel molecules with specific, pre-determined properties. manipal.edunih.gov Indanone derivatives have been the subject of computational studies to evaluate their potential as therapeutic agents, including as inhibitors of acetylcholinesterase or the cereblon E3 ubiquitin ligase complex. manipal.eduresearchgate.netnih.gov

Future research in this area should leverage computational methods to:

Predict Biological Activity: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of novel this compound derivatives against various biological targets. nih.gov By systematically modifying the substituents on the indanone ring, libraries of virtual compounds can be screened to identify promising candidates for synthesis and biological evaluation. manipal.edu

Tune Physicochemical Properties: Quantum chemical methods like Density Functional Theory (DFT) can calculate key molecular properties such as HOMO/LUMO energy levels, charge distribution, and bond lengths. researchgate.net This information can be used to design derivatives with tailored electronic properties for applications in materials science (e.g., organic electronics) or to optimize pharmacokinetic profiles (ADME/T) for drug discovery. nih.gov

Guide Synthesis: Computational modeling can help predict reaction outcomes and explore potential reaction mechanisms, aiding in the development of the novel synthetic methods discussed in section 8.1.

Computational Method Application for Indanone Derivatives Example Finding
Molecular Docking Predicting binding affinity to protein targets. nih.govIdentified indanone derivatives with better cereblon binding affinity than thalidomide. manipal.edunih.gov
Molecular Dynamics Simulating molecular interactions and stability of ligand-protein complexes. manipal.eduConfirmed interaction hotspots on the surface of cereblon protein. nih.gov
DFT Calculations Determining quantum and structural properties (e.g., HOMO/LUMO, charge distribution). researchgate.netUsed to describe the molecular structure of (E)-7-(arylidene)-indanones. researchgate.net

Integration with Flow Chemistry and Automation for Scalable Synthesis

To transition promising synthetic methods from the laboratory to industrial-scale production, efficiency, safety, and scalability are paramount. Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govuc.pt

Future directions should focus on:

Developing Continuous Flow Processes: The synthesis of this compound is well-suited for adaptation to a flow process. A continuous flow procedure for the α-bromination of acetophenone has already been demonstrated to be highly effective. mdpi.com A multi-step flow synthesis could telescope the indanone formation and subsequent bromination, minimizing the handling of hazardous reagents and intermediates. uc.pt

Automation and Scalability: Automated flow chemistry platforms can enable rapid reaction optimization and the production of compound libraries. Furthermore, scaling up production in a flow system is typically more straightforward than in batch, involving longer run times or parallelization of reactors rather than redesigning large, complex vessels. nih.govuc.pt This makes flow chemistry an ideal approach for the scalable and reproducible synthesis of this compound and its derivatives.

Q & A

Q. What in silico tools predict the compound’s environmental adsorption behavior?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study interactions with silica surfaces (common in chromatography). Compare with experimental adsorption isotherms using HPLC retention times. Surface chemistry studies highlight hydrophobic interactions dominating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.